β-Amylase from Soybean

Thermal Stability Starch Saccharification Process Optimization

Soybean β-Amylase is the enzyme of choice for maltose syrup processes at 60 °C and pH 5.4–5.8, delivering superior thermal stability and eliminating post-liquefaction neutralization. Its activity is enhanced by Ca²⁺, Mg²⁺, Zn²⁺, providing robust performance in hard water without chelators. Not suitable for raw starch hydrolysis; specify bacterial β-amylase for granular starch applications. Ideal for brewing adjunct processing where mash pH is 5.0–5.5.

Molecular Formula No Data Available
Molecular Weight
CAS No. 9000-91-3
Cat. No. B1162675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameβ-Amylase from Soybean
CAS9000-91-3
SynonymsBeta Amylase;  Betalase 1500;  Betalase 1500EL;  Bioamylase;  Biozyme C;  Biozyme KL;  Biozyme M;  Biozyme M 2;  Biozyme M5;  Biozyme MD;  Biozyme ML;  E.C. 3.2.1.2;  Exoamylase;  Hi-Maltosin;  Hi-Maltosin G;  Hi-Maltosin GL;  Mochibest Super;  Optimalt BBA;  Saccharo
Molecular FormulaNo Data Available
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

β-Amylase from Soybean (CAS 9000-91-3): A Critical Procurement and Selection Overview for Starch Processing Scientists


β-Amylase from Soybean (EC 3.2.1.2) is an exo-acting glycoside hydrolase that catalyzes the release of β-anomeric maltose from the non-reducing ends of starch and related polysaccharides [1]. Unlike α-amylases, which cleave internal α-1,4 linkages, β-amylase exhibits strict exo-specificity, making it indispensable in industrial maltose syrup production and brewing [2]. The soybean-derived enzyme shares 50–60% amino acid sequence identity with plant β-amylases from barley and sweet potato, but only approximately 25% identity with bacterial β-amylases, underscoring fundamental structural divergence that translates into distinct operational properties [3]. This guide provides procurement-focused, quantitative differentiation against its closest alternatives.

Why a Generic 'β-Amylase' Specification Is Insufficient: Critical Performance Gaps Between Soybean, Barley, and Bacterial Sources


Despite sharing an EC classification, β-amylases from different biological sources exhibit pronounced differences in pH optima, thermal stability, raw starch hydrolysis capacity, and metal ion sensitivity that preclude simple interchangeability in industrial and research workflows [1]. For instance, soybean β-amylase operates optimally at pH 5.4, whereas bacterial β-amylases from Bacillus cereus require pH 6.7—a 1.3-unit difference that fundamentally alters process compatibility in acidic starch liquefaction streams [2]. Similarly, soybean β-amylase demonstrates 60% lower activity on raw corn starch granules at 45°C compared to bacterial β-amylase, rendering it unsuitable for certain low-temperature raw starch hydrolysis applications [3]. These differences are not marginal; they dictate enzyme selection based on specific process parameters and desired outcomes. The following evidence quantifies exactly where soybean β-amylase demonstrates differential performance relevant to procurement decisions.

Quantitative Comparative Evidence: Soybean β-Amylase Differentiation Data for Procurement Evaluation


Thermal Stability Advantage Over Barley β-Amylase: Elevated Optimal Operating Temperature

Soybean β-amylase exhibits a higher optimal operating temperature (approximately 60°C) compared to barley β-amylase (50–55°C) and bacterial β-amylase (generally below 50°C) [1]. This thermal differential translates into improved process stability and reduced enzyme dosage requirements under elevated temperature conditions encountered in industrial starch liquefaction and saccharification [2].

Thermal Stability Starch Saccharification Process Optimization

Acidic pH Optimum (5.4): A Key Differentiator from Bacterial β-Amylase (pH 6.7)

Soybean β-amylase (SBA) has a characteristic pH optimum of 5.4, which is substantially lower than that of Bacillus cereus β-amylase (BCB) at pH 6.7 [1]. This difference is structurally determined by a hydrogen bond network (Glu380–Thr340–Glu178) in SBA that reduces the pKa of the catalytic base residue Glu380, whereas BCB employs a water-mediated hydrogen bond network (Glu367…W1…Tyr164…Thr328) that elevates the pH optimum [2].

pH Optimum Acidic Process Compatibility Starch Hydrolysis

Industrial Saccharification Equivalence: 1.2× Dosage of Soybean β-Amylase Matches Barley β-Amylase Maltose Throughput

Under industrial starch saccharification conditions (as employed in maltose syrup production), soybean β-amylase at 1.2× dosage achieves equivalent maltose throughput to barley β-amylase at 1× dosage [1]. This demonstrates that soybean β-amylase can serve as a direct functional replacement for barley β-amylase with a modest dosage adjustment, while providing superior tolerance to low pH and high temperature conditions encountered in the process [2].

Maltose Syrup Production Enzyme Dosage Optimization Cost-Benefit Analysis

Reduced Activity on Raw Starch Granules: Soybean β-Amylase is 60% Less Active than Bacterial β-Amylase at 45°C

Soybean β-amylase is significantly less effective than bacterial β-amylase in hydrolyzing raw (ungelatinized) starch granules. At 45°C, soybean β-amylase exhibits 60% lower activity on corn starch granules compared to Bacillus cereus β-amylase [1]. Furthermore, soybean β-amylase hardly hydrolyzes raw starch below its gelatinization temperature, whereas bacterial β-amylase readily degrades raw starch granules [2].

Raw Starch Hydrolysis Granular Starch Low-Temperature Processing

Differential Metal Ion Sensitivity: Soybean β-Amylase Activity Enhanced by Common Cations; Barley Enzyme Inhibited

Soybean β-amylase activity is moderately enhanced by the presence of K⁺, Ca²⁺, Mg²⁺, Al³⁺, Cu²⁺, Zn²⁺, and Fe³⁺, with no marked inhibition observed [1]. In contrast, barley β-amylase is inhibited by Ca²⁺, Mg²⁺, and Zn²⁺, with inhibitor-binding constants (Ki) determined as 13.4 mM for calcium, 18.6 mM for magnesium, and 17.5 mM for zinc at pH 4.8 [2]. Additionally, soybean β-amylase is not inhibited by EDTA, distinguishing it from metalloenzyme counterparts [3].

Metal Ion Tolerance Process Water Compatibility Enzyme Inhibition

Optimal Use Cases for β-Amylase from Soybean: Data-Driven Application Scenarios


High-Temperature Maltose Syrup Production

Soybean β-amylase is the preferred choice for maltose syrup manufacturing processes operating at approximately 60°C and pH 5.4–5.8, where its thermal stability surpasses that of barley and bacterial β-amylases. The enzyme's optimal temperature (60°C) aligns with industrial saccharification conditions, and its acidic pH optimum (5.4) eliminates the need for post-liquefaction neutralization [1]. Procurement should specify soybean β-amylase when the process requires sustained activity at elevated temperatures and when the cost model accommodates a 1.2× dosage factor relative to barley enzyme for equivalent throughput [2].

Processes Requiring Metal Ion Tolerance in Water Streams

For facilities utilizing hard water or where metal ion contamination is unavoidable, soybean β-amylase provides a robust operational advantage due to its activity enhancement by Ca²⁺, Mg²⁺, Zn²⁺, and other common cations, in contrast to barley β-amylase which is inhibited by these ions [3]. This tolerance reduces the need for water pretreatment or chelation, directly impacting operational cost and process simplicity. Soybean β-amylase should be prioritized in procurement when water quality is variable or when metal chelators like EDTA are undesirable in the final product stream [4].

Avoidance for Raw Starch Hydrolysis Applications

Soybean β-amylase is specifically contraindicated for raw starch hydrolysis applications due to its 60% lower activity on granular starch at 45°C compared to bacterial β-amylase [5]. Procurement for low-temperature or raw starch processing should instead specify bacterial β-amylase (e.g., Bacillus cereus) or α-amylase preparations. Soybean β-amylase should only be considered after starch gelatinization has occurred.

Brewing and High-Maltose Syrup Production Where Acidic pH Prevails

In brewing adjunct processing and high-maltose syrup production where mash pH is typically 5.0–5.5, soybean β-amylase's pH optimum of 5.4 provides a direct match to process conditions, whereas bacterial β-amylase at pH 6.7 would require pH adjustment [6]. This compatibility streamlines process integration and maintains the acidic environment required for optimal α-amylase and glucoamylase synergy. Procurement should specify soybean β-amylase when process pH is consistently acidic and maltose is the desired end-product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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